Bis(4-nitrobenzoyl) peroxide
Description
Overview of Organic Peroxides as Versatile Reagents
Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which has a bond-dissociation energy in the range of 20 to 50 kcal/mol. pitt.edufsu.edu This inherent instability allows for the facile homolytic cleavage of the O-O bond when subjected to heat, light, or certain catalysts, leading to the formation of highly reactive free radicals. wikipedia.orgresearchgate.net This ability to generate free radicals makes organic peroxides exceptionally versatile reagents in a multitude of chemical transformations. pitt.edu
Their primary application lies in their role as initiators for free-radical polymerization reactions, a cornerstone of the polymer industry for producing materials like polyethylene, acrylic resins, and unsaturated polyester (B1180765) resins. wikipedia.orgresearchgate.net Beyond polymerization, organic peroxides are employed in a variety of other synthetic applications, including halogenation, cross-linking of polymers, and as oxidizing agents in organic synthesis. pitt.eduresearchgate.net The reactivity of an organic peroxide is significantly influenced by its molecular structure, with different classes such as hydroperoxides, dialkyl peroxides, peroxyacids, and diacyl peroxides exhibiting distinct thermal stabilities and decomposition kinetics. researchgate.net
Historical Evolution and Contemporary Significance of Benzoyl Peroxide Analogues
The history of benzoyl peroxide, the parent compound of the series, dates back to its synthesis in 1858. jddonline.com Initially, its applications were varied, ranging from a bleaching agent for flour and oils to early uses in dermatology. medicaljournals.sewikipedia.org Benzoyl peroxide was first reported for treating skin conditions in 1905 and was officially approved for acne treatment in the United States in 1960. wikipedia.org
The contemporary significance of benzoyl peroxide and its analogues extends far beyond its well-known dermatological applications. dermatologyandlasersurgery.com In the realm of polymer chemistry, benzoyl peroxide is a widely used initiator for free-radical polymerization. wikipedia.org The substitution of the benzene (B151609) ring with various functional groups has given rise to a diverse family of benzoyl peroxide analogues, each with tailored properties. These modifications can alter the peroxide's solubility, decomposition rate, and the reactivity of the resulting radicals, thereby expanding their utility in specialized applications. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly impact the thermal stability and decomposition kinetics of the peroxide.
Rationale for Focused Investigation of Bis(4-nitrobenzoyl) peroxide in Chemical Systems
The focused investigation of this compound is driven by the unique electronic effects imparted by the para-nitro groups on the benzoyl framework. The strong electron-withdrawing nature of the nitro groups is known to weaken the oxygen-oxygen peroxide bond, making the compound more susceptible to decomposition at lower temperatures compared to unsubstituted benzoyl peroxide. sciencemadness.org This characteristic is of particular interest in applications requiring initiation at milder conditions.
Furthermore, the presence of nitro groups introduces the potential for specific interactions and reactivity pathways that are not observed with other benzoyl peroxide analogues. Research into this compound aims to elucidate how these structural modifications influence its decomposition mechanism, the nature of the generated radicals, and its efficacy as a polymerization initiator and a reagent in various organic transformations. at.uaresearchgate.net Its use has been explored in the synthesis of block copolymers and in studies of oxidation reactions. chemicalpapers.comoup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1712-84-1 |
|---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
(4-nitrobenzoyl) 4-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-1-5-11(6-2-9)15(19)20)23-24-14(18)10-3-7-12(8-4-10)16(21)22/h1-8H |
InChI Key |
DSQKWQUVCPSWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical and Physical Properties of Bis 4 Nitrobenzoyl Peroxide
Bis(4-nitrobenzoyl) peroxide is a solid organic compound with the chemical formula C₁₄H₈N₂O₈. stenutz.eu A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈N₂O₈ | stenutz.eu |
| Molar Mass | 332.23 g/mol | stenutz.eu |
| Appearance | Pale yellow glistening needles | orgsyn.org |
| Melting Point | 156 °C (with vigorous decomposition) | orgsyn.orgscribd.com |
| Solubility | Soluble in acetone, chloroform, and dioxane. Poorly soluble in water. | lookchem.com |
| Decomposition | Sensitive to heat and shock. | lookchem.com |
Mechanistic Investigations of Bis 4 Nitrobenzoyl Peroxide Decomposition Pathways
Thermal Homolytic Cleavage of the Peroxide O-O Bond
The most common pathway for the decomposition of Bis(4-nitrobenzoyl) peroxide upon heating is the thermal homolytic cleavage of the peroxide O-O bond. wikipedia.org This bond is inherently weak, making it susceptible to dissociation at elevated temperatures, typically above room temperature. wikipedia.orgamericanchemistry.com Homolysis, or homolytic fission, involves the symmetrical breaking of the covalent bond, where each fragment retains one of the originally bonded electrons, resulting in the formation of two free radicals. wikipedia.org This process is the foundational step in many radical-initiated reactions for which peroxides are utilized. americanchemistry.comresearchgate.net
The initial homolytic cleavage of the O-O bond in this compound generates two 4-nitrobenzoyloxy radicals (ArCOO•). wikipedia.orgrsc.org These are the primary radical species formed during the thermolysis.
(4-NO₂C₆H₄COO)₂ → 2 (4-NO₂C₆H₄COO•)
These primary 4-nitrobenzoyloxy radicals are highly reactive intermediates. Once formed, they can participate in several subsequent reactions. A principal pathway is the decarboxylation of the aroyloxy radical, where it loses a molecule of carbon dioxide (CO₂) to form a 4-nitrophenyl radical (Ar•). publish.csiro.aucore.ac.uk
(4-NO₂C₆H₄COO•) → 4-NO₂C₆H₄• + CO₂
The stability of the resulting aryl radical influences the rate of this decarboxylation step. The primary radicals can also directly react with solvent molecules or other substrates present in the reaction mixture. rsc.orgcore.ac.uk The interplay between these competing reactions determines the final product distribution.
The rate and mechanism of peroxide decomposition are significantly influenced by both electronic and steric factors within the molecule. mdpi.comoup.comresearchgate.net
Electronic Factors: The presence of substituents on the aromatic rings can dramatically alter the stability of the peroxide and the resulting radicals. The 4-nitro group is a strong electron-withdrawing group. Electron-withdrawing substituents can influence the bond dissociation energy and the subsequent reactivity of the generated radicals. oup.com Studies on substituted benzoyl peroxides have shown that electron-withdrawing groups can make the peroxide more susceptible to certain decomposition pathways, particularly induced decomposition. publish.csiro.au The electronic nature of the substituent affects the stability of the aroyloxy radical and the aryl radical, thereby influencing the kinetics of the decomposition. researchgate.net
Table 1: Influence of Substituents on Peroxide Decomposition
| Peroxide Type | Substituent Effect | Observation | Reference |
| t-Alkyl t-Butyl Peroxides | Electron-donating vs. Electron-withdrawing | Decomposition rates are correlated by different Taft equations, indicating a significant polar character at the transition state. | oup.com |
| Substituted Benzoyl Peroxides | Electron-withdrawing (e.g., nitro) | Higher yields of biaryl products, suggesting increased susceptibility to induced decomposition. | publish.csiro.au |
| Cyclic Organic Peroxides | Alkyl groups | Substituent effects and ring size significantly impact activation parameters for thermal decomposition. | mdpi.comresearchgate.net |
Induced Decomposition Mechanisms
The core of induced decomposition is the attack of a radical (R•) on the peroxide linkage. The attacking radical can be any radical present in the system, including those generated from the peroxide's own decomposition or from the solvent. americanchemistry.comgre.ac.uk
R• + (4-NO₂C₆H₄COO)₂ → 4-NO₂C₆H₄COOR + 4-NO₂C₆H₄COO•
In this process, one molecule of peroxide is consumed, and a new 4-nitrobenzoyloxy radical is generated, which can then propagate the chain reaction. The attacking radical can also abstract an atom from the peroxide structure, leading to its fragmentation. This chain propagation continues until the radicals are terminated by recombination or reaction with an inhibitor. core.ac.uk
The solvent plays a critical role in the decomposition of peroxides, influencing both the homolytic and induced pathways. mdpi.comresearchgate.net
Cage Effect: When the O-O bond breaks, the resulting pair of radicals is initially confined within a "cage" of solvent molecules. acs.orgdtic.milacs.org The viscosity of the solvent affects the lifetime of this cage. In viscous solvents, the radicals have a higher probability of recombining before they can diffuse apart. nih.gov If the radicals escape the cage, they can react with other molecules, initiating induced decomposition. nih.gov
Solvent Reactivity: The chemical nature of the solvent is also crucial. In reactive solvents, such as aromatic compounds like benzene (B151609), the radicals formed from the peroxide can attack the solvent molecules. rsc.orgpublish.csiro.au This can lead to the formation of new radical species (σ-complexes) that may be more or less reactive and can themselves induce the decomposition of further peroxide molecules. rsc.orgcore.ac.uk Conversely, some solvents can trap primary radicals to form less reactive secondary radicals, effectively retarding the induced decomposition chain. americanchemistry.com The presence of additives, such as radical scavengers or certain metal salts, can also dramatically alter the reaction course by intercepting radicals or catalyzing specific pathways. rsc.org
Heterolytic Cleavage Processes in Specific Reaction Environments
While homolysis is the dominant pathway in simple thermolysis, this compound can undergo heterolytic cleavage under specific conditions. This process involves an asymmetrical breaking of the O-O bond, resulting in the formation of a cation and an anion, rather than two radicals. wikipedia.org
This pathway is often facilitated by the presence of Lewis acids or in highly polar environments. cdnsciencepub.com For instance, the decomposition of aroyl peroxides can be catalyzed by aluminum chloride. cdnsciencepub.com In this environment, the peroxide linkage is polarized, leading to heterolytic scission. The reaction of p,p'-dinitrobenzoyl peroxide in nucleophilic solvents like anisole (B1667542) in the presence of AlCl₃ leads to Friedel-Crafts-type substitution products, which is indicative of an ionic mechanism. cdnsciencepub.com
Furthermore, acid-catalyzed decompositions can promote heterolytic pathways. gre.ac.uk Studies on unsymmetrical aroyl peroxides, such as p-methoxy-p'-nitrobenzoyl peroxide, have shown that decomposition can shift from a radical to an ionic mechanism, a process known as carboxy-inversion, which involves heterolytic cleavage and rearrangement. gre.ac.uktdl.orgrsc.org This type of cleavage is also observed in certain biological and organometallic reactions where the active site environment promotes the polarization and ionic scission of the peroxide bond. nih.govnih.gov
Table 2: Comparison of Decomposition Pathways
| Decomposition Pathway | Key Feature | Initiating Condition | Primary Products | Reference |
| Thermal Homolysis | Symmetrical O-O bond cleavage | Heat | 4-Nitrobenzoyloxy radicals | wikipedia.org |
| Induced Decomposition | Radical-initiated chain reaction | Presence of free radicals | Products from radical attack + more radicals | publish.csiro.aucore.ac.uk |
| Heterolytic Cleavage | Asymmetrical O-O bond cleavage | Lewis acids (e.g., AlCl₃), polar solvents | Cations and anions (e.g., for acylation) | gre.ac.ukcdnsciencepub.com |
Kinetic Studies of Bis 4 Nitrobenzoyl Peroxide Reactivity
Determination of Decomposition Rates and Reaction Orders
The thermal decomposition of diacyl peroxides in dilute solutions typically follows first-order kinetics, as the primary step is the unimolecular homolytic cleavage of the weak oxygen-oxygen bond. fsu.eduresearchgate.net For Bis(4-nitrobenzoyl) peroxide, studies have confirmed that the decomposition process adheres to a first-order rate law. acs.org
Kinetic investigations in acetophenone (B1666503), a polar solvent, have provided specific rate constants for the decomposition. The selection of a solvent like acetophenone is strategic, as it is relatively stable against induced decomposition by the free radicals generated, allowing for a clearer measurement of the spontaneous unimolecular decomposition rate. acs.org The rate of decomposition is influenced by the substituents on the aromatic rings. Electron-withdrawing groups, such as the nitro group (NO₂), have a notable effect on the reaction rate.
A systematic study on the decomposition of various symmetrically substituted benzoyl peroxides in acetophenone at 80.1 °C demonstrated that Bis(p-nitrobenzoyl) peroxide decomposes at a significantly faster rate than unsubstituted benzoyl peroxide. acs.org This is attributed to the electronic effects of the nitro substituents.
Table 1: First-Order Rate Constant for the Decomposition of this compound
| Compound | Solvent | Temperature (°C) | Rate Constant (k₁) x 10⁵ (s⁻¹) |
|---|---|---|---|
| This compound | Acetophenone | 80.1 | 14.3 |
Data sourced from a study on symmetrically substituted benzoyl peroxides. acs.org
The reaction order being first-order indicates that the rate-determining step is the unimolecular cleavage of the peroxide molecule, a characteristic feature of many organic peroxides used as radical initiators. fsu.eduresearchgate.net
Analysis of Activation Parameters and Thermodynamic Profiles
The thermodynamic profile of the decomposition of this compound has been characterized by determining its activation parameters, namely the energy of activation (Ea) and the entropy of activation (ΔS‡). These parameters provide deeper insight into the transition state of the O-O bond cleavage. The activation energy for diacyl peroxides typically falls within the range of 30-35 kcal/mol. fsu.edu
For this compound, the activation energy has been determined from its decomposition kinetics in acetophenone. acs.org The entropy of activation provides information about the degree of order in the transition state compared to the reactant. A positive entropy of activation suggests a more disordered transition state, which is expected for a bond-breaking process where the molecule fragments into radicals.
The values for this compound show that the nitro substituent affects both the enthalpy and entropy of activation. acs.org
Table 2: Activation Parameters for the Decomposition of Nitro-Substituted Benzoyl Peroxides
| Compound | Solvent | Energy of Activation (Ea) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/deg) |
|---|---|---|---|
| This compound | Acetophenone | 29.8 | +8.1 |
| Bis(3-nitrobenzoyl) peroxide | Acetophenone | 29.5 | +6.6 |
Data sourced from a comparative study of substituted benzoyl peroxides. acs.org
The data indicates that the para-nitro substitution results in a slightly higher activation energy and a more positive entropy of activation compared to its meta-substituted isomer. acs.org This suggests that while more energy is required, the transition state for the para-substituted compound is somewhat more disordered.
Investigation of Solvent Polarity and Viscosity Effects on Kinetics
The solvent environment can play a significant role in the kinetics of peroxide decomposition. While specific quantitative studies on the effect of a wide range of solvent polarities and viscosities on this compound are not extensively detailed in the provided search results, general principles for aroyl peroxides can be applied. The rate of decomposition for some peroxides has been observed to be faster in more polar solvents. This is often because polar solvents can stabilize the transition state of the reaction. google.com
Solvent viscosity can also impact reaction kinetics, particularly for reactions that are diffusion-controlled. However, for the unimolecular decomposition of peroxides, the primary influence is often related to the "cage effect," where the solvent viscosity can affect the probability of the initially formed radical pair recombining before they can diffuse apart. No specific studies on viscosity effects for this compound were found.
Catalytic and Inhibitory Effects on Reaction Rates
The decomposition of aroyl peroxides can be significantly accelerated by catalysts or slowed by inhibitors.
Catalysis The decomposition of this compound can be catalyzed by Lewis acids. For instance, in the presence of aluminum chloride in inert solvents, the peroxide undergoes decomposition. cdnsciencepub.com In highly nucleophilic aromatic solvents like anisole (B1667542) or mesitylene, p,p′-dinitrobenzoyl peroxide can effect a Friedel–Crafts type substitution. cdnsciencepub.com These reactions are believed to proceed through a heterolytic (ionic) fission of the peroxide bond, as opposed to the more common homolytic (radical) cleavage observed in thermal decomposition. cdnsciencepub.com Various metal ions and their oxides, such as those of iron, copper, and manganese, are also known to catalyze the decomposition of peroxides, often through redox cycles. fsu.edupitt.edudiva-portal.org
Inhibition The rate of decomposition of diacyl peroxides can be reduced through the addition of inhibitors, which are typically free-radical scavengers. google.com These compounds function by trapping the radicals generated during the decomposition process, thereby interrupting any radical-induced chain decomposition pathways. This not only improves the stability of the peroxide formulation but also minimizes the formation of hazardous by-products. google.com Common inhibitors for peroxide decomposition include stable free radicals and phenolic compounds. The use of such scavengers is a widely applied method for stabilizing commercial diacyl peroxide formulations. google.compitt.edu
Applications of Bis 4 Nitrobenzoyl Peroxide in Polymerization Chemistry
Utilization as a Radical Initiator in Conventional Chain-Growth Polymerization.wikipedia.org
In conventional chain-growth polymerization, also known as free radical polymerization, the initiation step is crucial for generating radical species that subsequently react with monomer units to propagate the polymer chain. wikipedia.org Bis(4-nitrobenzoyl) peroxide, like other organic peroxides, can function as a thermal initiator. tcichemicals.com Upon heating, the relatively weak oxygen-oxygen bond in the peroxide cleaves homolytically, yielding two 4-nitrobenzoyl radicals. These radicals can then initiate polymerization by adding to a monomer molecule, thus creating a new radical that propagates the chain.
The general mechanism for initiation using a peroxide like this compound can be represented as:
Decomposition: (NO₂-C₆H₄-C(O)O)₂ → 2 NO₂-C₆H₄-C(O)O•
Initiation: NO₂-C₆H₄-C(O)O• + M → NO₂-C₆H₄-C(O)O-M•
Where M represents a monomer molecule.
When this compound decomposes, the two resulting 4-nitrobenzoyl radicals are initially confined within a "cage" of surrounding solvent and/or monomer molecules. wikipedia.org Within this cage, the radicals undergo numerous collisions, which can lead to several outcomes:
Cage Recombination: The two radicals can recombine to reform the original peroxide molecule, a non-productive event.
Decarboxylation and Combination: One or both of the 4-nitrobenzoyl radicals may lose carbon dioxide to form 4-nitrophenyl radicals. These can then combine within the cage to form non-initiating byproducts.
Diffusion: The radicals can diffuse out of the solvent cage and become free radicals, available to initiate polymerization. wikipedia.org
Only the radicals that escape the cage can contribute to chain initiation. The cage effect, therefore, leads to a lower initiator efficiency (ƒ < 1) because a fraction of the generated radicals are consumed in non-initiating reactions within the cage. wikipedia.org The efficiency of initiation is influenced by factors such as the viscosity of the medium and the size of the primary radicals. wikipedia.org
The concentration and efficiency of the initiator directly influence the rate of polymerization and the extent of monomer conversion. nih.govrug.nl The rate of polymerization (R_p) is generally proportional to the square root of the initiator concentration ([I]) and the rate of initiator decomposition (k_d), as described by the classical rate equation:
R_p = k_p [M] (ƒ k_d [I] / k_t)^½
Where:
k_p is the propagation rate constant
[M] is the monomer concentration
k_t is the termination rate constant
An increase in the concentration of this compound generally leads to a higher concentration of initiating radicals, which in turn increases the polymerization rate. nih.gov This accelerated rate can lead to a more rapid consumption of monomer, thus affecting the monomer conversion at a given time. researchgate.net However, a very high initiator concentration can also lead to a decrease in the average molecular weight of the resulting polymer, as more polymer chains are initiated, and termination reactions become more frequent. rug.nl
The rate of polymerization and monomer conversion can also be affected by phenomena such as autoacceleration (the gel effect or Trommsdorff effect), where an increase in viscosity at high conversion reduces the termination rate, leading to a sharp increase in the polymerization rate. researchgate.netdu.edu.eg
Controlled Radical Polymerization (CRP) Strategies.icp.ac.ru
Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by enabling the preparation of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. sigmaaldrich.comsigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. sigmaaldrich.com
Nitroxide-mediated polymerization (NMP) is a prominent CRP technique that utilizes stable nitroxide radicals to reversibly trap the growing polymer chains. icp.ac.rusigmaaldrich.com In a typical NMP system, a conventional radical initiator, such as a peroxide, is used in conjunction with a nitroxide mediator. sigmaaldrich.com
This compound can be employed as the initiator in NMP. Upon thermal decomposition, it generates the primary 4-nitrobenzoyl radicals. These radicals initiate the polymerization of a monomer. The growing polymer chains are then reversibly terminated by a nitroxide radical (e.g., TEMPO) to form a dormant alkoxyamine. sigmaaldrich.com This alkoxyamine can then undergo homolytic cleavage to regenerate the propagating radical and the nitroxide, allowing for controlled chain growth. sigmaaldrich.com
The use of an initiator like this compound in NMP allows for the synthesis of well-defined polymers. sigmaaldrich.com However, a potential drawback is that the initiator-derived fragments become the end groups of the polymer chains, which might not always be desirable. sigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that involves the reversible transfer of a halogen atom between a dormant species (an alkyl halide) and a transition metal complex. sigmaaldrich.comtcichemicals.com While ATRP typically employs an alkyl halide as the initiator and a metal complex as the catalyst, conventional radical initiators like peroxides are generally not directly used to initiate the main polymerization process in standard ATRP. sigmaaldrich.com However, some variations or related techniques might utilize radical initiators for specific purposes, such as in situ formation of the ATRP initiator or in dual-cure systems. There is no widespread, direct application of this compound as a primary initiator in the core ATRP mechanism.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. tcichemicals.comresearchgate.net The polymerization is initiated by a conventional radical initiator, and the propagating radicals react with the CTA to form a dormant species through a series of addition-fragmentation steps. researchgate.net
Influence on Polymer Architecture and Molecular Weight Distribution.rsc.org
The choice of initiator and the polymerization technique significantly impacts the final polymer architecture and molecular weight distribution (MWD). rsc.org
In conventional free radical polymerization , the use of this compound as an initiator typically leads to polymers with a broad molecular weight distribution (high dispersity, Đ). rsc.org This is due to the statistical nature of the initiation, propagation, and termination steps, including chain transfer reactions. rug.nl
In controlled radical polymerization techniques like NMP and RAFT, the use of this compound as the initial radical source allows for the synthesis of polymers with significantly more controlled characteristics:
Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to initiator (or CTA in RAFT). rsc.orgresearchgate.net
Molecular Weight Distribution: CRP methods lead to polymers with a narrow molecular weight distribution (low dispersity, typically Đ < 1.5). sigmaaldrich.comresearchgate.net This indicates that the polymer chains are of similar length.
Architecture: The "living" nature of CRP allows for the synthesis of complex polymer architectures, such as block copolymers, by sequential monomer addition. sigmaaldrich.com For instance, a polymer chain initiated with this compound in an NMP or RAFT process can be chain-extended with a different monomer to create a block copolymer.
The table below summarizes the expected influence of this compound on polymer properties in different polymerization methods.
| Polymerization Method | Initiator Role | Expected Molecular Weight Distribution (Dispersity, Đ) | Control over Architecture |
| Conventional Chain-Growth | Primary Initiator | Broad (High Đ) | Low |
| Nitroxide-Mediated (NMP) | Initial Radical Source | Narrow (Low Đ) | High (e.g., block copolymers) |
| RAFT | Initial Radical Source | Narrow (Low Đ) | High (e.g., block copolymers) |
Development of Specialized Polymeric Materials
This compound, an organic peroxide, serves as a free-radical initiator in polymerization chemistry. Its utility in the development of specialized polymeric materials stems from the specific reactivity conferred by the electron-withdrawing nitro groups on the benzoyl framework. The thermal lability of the peroxide bond, which cleaves to form reactive radicals, can be tuned by such substitutions. This allows for the initiation of polymerization under specific thermal conditions, which is critical for creating polymers with tailored architectures and properties for advanced applications. While its direct application in some fields is less documented than that of unsubstituted benzoyl peroxide, its chemical characteristics suggest a significant potential role.
Use in Dental Composites and Resins
In the formulation of dental composites and resins, the initiator system is a cornerstone for achieving the desired clinical performance, including mechanical strength, durability, and aesthetic stability. These materials typically consist of a resin matrix, often based on methacrylate (B99206) monomers, inorganic fillers, and an initiator system that drives the polymerization and curing process. The most common redox initiator system for self-curing resins involves benzoyl peroxide (BPO) and a tertiary aromatic amine.
The substitution of electron-withdrawing groups, such as the nitro group in this compound, influences the rate of decomposition of the peroxide. This, in turn, affects the kinetics of the polymerization of the resin matrix. The rate of radical generation dictates critical clinical handling properties like setting time and working time. Research into various photoinitiators and chemical initiators aims to optimize the degree of conversion of the monomer double bonds, as a higher conversion rate generally leads to superior mechanical properties in the final cured composite. While specific studies on this compound in dental composites are not extensively documented, the principles of initiator chemistry suggest its potential use could offer advantages in controlling polymerization kinetics.
Table 1: Comparison of Common Initiator Systems in Dental Resins This table presents a general comparison, as direct comprehensive data for this compound in this specific application is limited in available literature.
| Initiator System Component | Type | Function | Typical Monomers |
| This compound | Chemical (Redox) Initiator | Generates free radicals upon reaction with an accelerator (e.g., tertiary amine) to start polymerization at ambient temperature. | Bis-GMA, UDMA, TEGDMA |
| Benzoyl Peroxide (BPO) | Chemical (Redox) Initiator | Standard initiator for self-cure systems; reacts with an amine accelerator. | Bis-GMA, UDMA, TEGDMA |
| Camphorquinone (CQ) | Photoinitiator | Absorbs blue light (around 470 nm) and, with a co-initiator (e.g., an amine), generates radicals to initiate polymerization. | Bis-GMA, UDMA, TEGDMA |
| Lucirin TPO | Photoinitiator | Type I photoinitiator that cleaves upon UV/Visible light exposure to form radicals without a co-initiator. | Bis-GMA, UDMA, TEGDMA |
Role in Acrylic Bone Cements
Acrylic bone cements, primarily based on poly(methyl methacrylate) (PMMA), are essential materials in orthopedic surgery for the fixation of joint prostheses. The in-situ polymerization of a liquid monomer (methyl methacrylate, MMA) mixed with a powder component (PMMA beads) forms a solid, space-filling cement. This polymerization is initiated by a redox system, conventionally composed of benzoyl peroxide (BPO) in the powder and an amine accelerator, such as N,N-dimethyl-p-toluidine (DMPT), in the liquid.
The characteristics of the initiator have a profound impact on the cement's properties. The rate of initiation influences the setting time and the peak temperature (exotherm) reached during polymerization. A controlled reaction is crucial to avoid thermal damage to surrounding bone tissue. The use of substituted benzoyl peroxides, like this compound, could theoretically provide a means to modulate these properties. The electron-withdrawing nitro groups are known to affect the decomposition kinetics of the peroxide, which would alter the polymerization rate of MMA. While much of the literature focuses on optimizing BPO/DMPT ratios, the exploration of alternative peroxides remains a key area for developing next-generation bone cements with improved handling and performance.
Table 2: Effect of Initiator Concentration on Methacrylate Polymerization Properties (Representative Data) This data is representative of typical BPO-initiated systems for acrylic cements, illustrating the principles that would also apply to this compound. Specific kinetic data for this compound in bone cement is not readily available.
| Initiator (BPO) Conc. (wt%) | Co-initiator (DMA) Conc. (wt%) | Peak Polymerization Rate (1/s) | Final Double Bond Conversion (%) |
| 0.1 | 0.5 | 0.00062 | 74.0 |
| 0.2 | 0.5 | 0.00115 | 88.5 |
| 0.3 | 0.5 | 0.00140 | 100.0 |
| 0.5 | 0.5 | 0.00165 | 92.5 |
| 0.7 | 0.5 | 0.00185 | 87.0 |
| (Data adapted from a study on methacrylate bone cement polymerization kinetics.) |
Synthesis of Block Copolymers
Block copolymers, which are macromolecules composed of distinct, covalently linked polymer segments, are valued for their ability to self-assemble into ordered nanostructures. Their synthesis requires controlled polymerization techniques. One method involves using multifunctional initiators that can initiate the polymerization of different monomers sequentially. Peroxide-based initiators can be adapted for this purpose.
Bifunctional initiators containing two peroxide groups with different thermal stabilities can be used to synthesize block copolymers. The more labile peroxide group is decomposed first to polymerize one monomer, creating a macroinitiator. Subsequently, at a higher temperature, the second peroxide group decomposes to initiate the polymerization of a second monomer, growing a new block from the end of the first. Research has been conducted on azoperoxide compounds, such as 4,4'-azo-bis(4-cyanovaleryl)-4-nitrobenzoyl diperoxide, which combines an azo group and a peroxide group for two-stage polymerization to yield block copolymers. This demonstrates the principle of using initiators with specific reactive groups to build complex polymer architectures. This compound, as a symmetric molecule, could potentially be used to create ABA-type triblock copolymers if the polymerization is well-controlled.
Application in Grafting Reactions
Graft polymerization is a powerful technique for modifying the properties of existing polymers by covalently attaching new polymer chains (grafts) onto a main polymer backbone. This method is widely used to impart new functionalities, such as improved biocompatibility or altered surface properties. Free-radical grafting is a common approach where an initiator is used to generate radical sites on the polymer backbone.
Peroxides like this compound can serve as effective initiators for grafting. The process typically involves heating the initiator in the presence of the backbone polymer and the monomer to be grafted. The peroxide decomposes into primary radicals, which then abstract hydrogen atoms from the polymer backbone, creating macroradicals. These macroradical sites then initiate the polymerization of the surrounding monomer, resulting in the growth of grafted chains. The efficiency of grafting depends on factors such as the reactivity of the initiator, the nature of the polymer backbone, and the reaction conditions. The use of different initiators allows for control over the grafting density and the length of the grafted chains.
Applications of Bis 4 Nitrobenzoyl Peroxide in Advanced Organic Transformations
Oxidative Functionalization of Organic Substrates
Bis(4-nitrobenzoyl) peroxide is an effective reagent for the oxidative functionalization of a range of organic substrates. The 4-nitrobenzoyloxy radicals generated from its decomposition can abstract hydrogen atoms from C-H bonds, initiating processes that introduce oxygen-containing functional groups into hydrocarbons. This method is part of a broader class of reactions where peroxides are used to convert alkanes, alkenes, and alcohols into valuable products such as alcohols, ketones, aldehydes, and carboxylic acids. mdpi.com The reactivity of diacyl peroxides in C-H bond oxidation has been harnessed for the direct hydroxylation of aromatic substrates. researchgate.net
The regioselectivity of oxidation reactions involving this compound is a key aspect of its synthetic utility. While achieving high regioselectivity can depend on various factors, including stereoelectronic interactions, diacyl peroxides have demonstrated the ability to direct oxidation to specific positions in a molecule. liverpool.ac.uk For instance, studies on the thermal decomposition of di-p-nitrobenzoyl peroxide in the presence of aromatic compounds like p-dichlorobenzene and naphthalene (B1677914) have shown distinct product distributions, indicating a degree of regioselectivity in the aromatic C-H functionalization. researchgate.net
The field of catalytic oxidation has seen significant advancements in controlling regioselectivity. numberanalytics.com While much of this research focuses on metal-catalyzed systems, the inherent reactivity of the peroxide itself plays a crucial role. In the context of related peroxides, such as phthaloyl peroxide, high functional group compatibility and regioselectivity have been achieved in the hydroxylation of simple and complex arenes. researchgate.net These findings suggest that this compound can also be a valuable tool for regioselective oxygenation, particularly in reactions where the electronic properties of the substrate and the peroxide interact to favor substitution at specific sites.
Research Highlight: Comparison of Aromatic Oxidation Products
A detailed study on the reactions of di-p-nitrobenzoyl peroxide with various aromatic substrates revealed its unique reactivity profile compared to benzoyl peroxide. researchgate.net
| Substrate | Reagent | Key Observation | Reference |
| p-Dichlorobenzene | di-p-nitrobenzoyl peroxide | Much higher yields of substituted diphenyls compared to benzoyl peroxide. | researchgate.net |
| Naphthalene | di-p-nitrobenzoyl peroxide | Different reaction stoichiometry and dinaphthyl formation mechanism compared to the benzoyl peroxide system. | researchgate.net |
This table illustrates how the electronic nature of the peroxide influences the outcome of the oxidation reaction, which is a key factor in achieving regioselectivity.
This compound serves as a precursor for the introduction of 4-nitrobenzoyloxy groups into organic molecules, which can then be precursors to carbonyl and carboxylic acid derivatives. The general strategy involves the oxidation of C-H bonds. For example, the oxidation of alkanes can yield ketones and carboxylic acids. mdpi.comtcichemicals.com
The process is initiated by the homolytic cleavage of the peroxide, generating 4-nitrobenzoyloxy radicals. These radicals can abstract a hydrogen atom from an alkane, forming a carbon-centered radical. This radical can then be trapped by another molecule of the peroxide or react with oxygen to form an intermediate that can be converted to a ketone or carboxylic acid.
Furthermore, the general principles of carboxylic acid derivative chemistry are relevant. ualberta.caallen.inlibretexts.org While this compound is itself an anhydride (B1165640) of 4-nitroperoxybenzoic acid, its primary role in forming other carbonyl compounds is as a radical initiator and an oxidant. For instance, the oxidation of a secondary alcohol would be expected to yield a ketone.
Intermolecular and Intramolecular Coupling Reactions
A significant application of this compound is in mediating coupling reactions. The radicals generated from its decomposition can participate in reactions that form new carbon-carbon bonds between two different molecules (intermolecular) or within the same molecule (intramolecular).
Detailed studies have shown that the reaction of di-p-nitrobenzoyl peroxide with p-dichlorobenzene results in significantly higher yields of substituted diphenyls compared to similar reactions with benzoyl peroxide. researchgate.net This demonstrates its efficacy in promoting intermolecular C-C bond formation between aromatic rings. Similarly, its reaction with naphthalene leads to the formation of dinaphthyls, further highlighting its role in aryl-aryl coupling. researchgate.net
In addition to these direct coupling reactions, aryl acylperoxides are also used in transition metal-catalyzed cross-coupling reactions. For example, they have been employed in palladium-catalyzed decarboxylative arylation of C-H bonds. lookchem.com In such reactions, the peroxide acts as the source of the aryl group that is coupled to another molecule.
While direct examples of this compound in intramolecular coupling are less common in the provided literature, the principles of radical cyclization are well-established. escholarship.org It is plausible that substrates with appropriate geometry could undergo intramolecular C-H functionalization or cyclization initiated by the 4-nitrobenzoyloxy radical.
Examples of Intermolecular Coupling Reactions
| Reactants | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|
| Di-p-nitrobenzoyl peroxide + p-Dichlorobenzene | Substituted diphenyls | Thermal decomposition | researchgate.net |
| Di-p-nitrobenzoyl peroxide + Naphthalene | Dinaphthyls | Thermal decomposition | researchgate.net |
Role in Cross-linking and Grafting Methodologies for Materials Modification
Organic peroxides are widely utilized as initiators for free-radical polymerization and as cross-linking agents for polymers. researchgate.netgoogle.com this compound fits into this category, where upon thermal decomposition, it generates radicals that can initiate the polymerization of vinyl monomers or create covalent bonds between polymer chains (cross-links).
The cross-linking process transforms linear or branched polymers into a three-dimensional network, which significantly enhances properties such as thermal stability, mechanical strength, and chemical resistance. researchgate.net For example, related peroxides like bis(2,4-dichlorobenzoyl) peroxide are used extensively in the silicone rubber industry to facilitate low-temperature curing. The mechanism involves the abstraction of hydrogen atoms from the polymer backbone by the peroxide-derived radicals, creating macroradicals that then combine to form cross-links.
Grafting is another modification technique where peroxide-initiated reactions play a role. This process involves the growth of a new polymer chain from the backbone of an existing polymer. The radicals generated from this compound can create active sites on a polymer chain, from which a different monomer can be polymerized, resulting in a graft copolymer. researchgate.net These modified materials often exhibit a combination of the properties of both the backbone polymer and the grafted chains.
Mechanistic Probes and Reagents for Elucidating Radical Pathways
The study of reaction mechanisms often relies on reagents that provide insight into the nature of the intermediates and transition states. This compound serves as a useful tool for elucidating radical pathways due to its predictable generation of 4-nitrobenzoyloxy radicals.
By comparing the products and kinetics of reactions initiated by this compound with those initiated by other peroxides (e.g., benzoyl peroxide), chemists can deduce the influence of the electronic properties of the initiating radical on the reaction outcome. For example, the observation that di-p-nitrobenzoyl peroxide gives much higher yields of coupled products with p-dichlorobenzene than benzoyl peroxide points to a different or more efficient radical pathway. researchgate.net
The stoichiometry and product distribution in its reaction with naphthalene also differ from the benzoyl peroxide system, suggesting that the nature of the peroxide can alter the mechanistic course of the reaction, including the potential pathways for the formation of dinaphthyls. researchgate.net These differences allow researchers to probe the subtleties of radical aromatic substitution and other radical-mediated processes. The use of radical probe substrates in conjunction with initiators like this compound can help to interrogate proposed mechanistic pathways. wisc.edu
Computational and Theoretical Chemistry Studies of Bis 4 Nitrobenzoyl Peroxide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule and how this distribution governs its chemical behavior. These calculations are fundamental to understanding the intrinsic properties of Bis(4-nitrobenzoyl) peroxide.
Recent studies have employed quantum chemical calculations to explore the electronic and geometric properties of various molecules, providing insights into their reactivity. nih.govresearchgate.net The application of these methods to this compound allows for a detailed analysis of its molecular orbitals and the energetic landscape of its chemical transformations. The development of new computational methods, such as the frozen natural orbital based method of increments, promises to make such detailed calculations more accessible for complex systems. arxiv.org
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are particularly valuable for studying the homolytic cleavage of the peroxide (O-O) bond, a critical step in many of its reactions, such as initiating radical polymerization.
Studies on similar peroxide compounds have demonstrated that DFT can be effectively used to calculate the bond dissociation energy of the O-O bond. nih.govchemrxiv.org These calculations have shown that factors like an external electric field can decrease the dissociation energy, thereby catalyzing the homolysis. nih.govchemrxiv.org The choice of functional, such as BPW91 or BOP, can influence the calculated bond lengths and frequencies, highlighting the importance of methodological selection. conicet.gov.ar The mechanism of bond cleavage, whether homolytic or involving an oxidative cleavage, is a key aspect that can be elucidated through DFT. rsc.org Research on related systems has also explored the inhibition of O-O bond homolysis to enhance selectivity in certain reactions. researchgate.net
Table 1: Representative DFT Functionals Used in Peroxide Bond Studies
| Functional | Description | Application Notes |
| B3LYP * | A hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, with modifications. | Often used for geometry optimizations and energy calculations of organic molecules. semanticscholar.org |
| BPW91 | A gradient-corrected functional combining Becke's exchange functional with the Perdew-Wang 1991 correlation functional. | Employed in studies of diiron centers and their peroxide adducts. conicet.gov.ar |
| BOP | A functional that includes Becke's exchange functional and the one-parameter progressive correlation functional. | Used alongside BPW91 for comparative studies on metal-peroxide complexes. conicet.gov.ar |
| M06 | A hybrid meta-GGA functional from the Minnesota suite of functionals. | Utilized for elucidating reaction mechanisms involving peroxides. rsc.org |
This table is for illustrative purposes and does not imply that all these functionals have been specifically used for this compound.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This analysis provides valuable information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.
For this compound, NBO analysis can reveal the polarization of the O-O bond and the distribution of atomic charges throughout the molecule. This information is crucial for understanding its reactivity, particularly the susceptibility of certain atoms to nucleophilic or electrophilic attack. NBO analysis can quantify the charge transfer between different parts of the molecule and the stabilization energies associated with these interactions. aimspress.com The method is based on transforming the wavefunction into a localized form, identifying one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) NBOs can elucidate the energetic importance of these interactions through second-order perturbation theory. uni-muenchen.de The charge distribution can be calculated using various methods, including NBO and Mulliken population analysis, providing a detailed picture of the electronic landscape of the molecule. researchgate.net
Molecular Modeling of Reaction Pathways and Transition States
Computational studies have been used to investigate the reaction pathways of radical cations formed from the interaction of electron-rich compounds with peroxides like this compound. researchgate.net These studies reveal how the structure of the reactants influences the reaction pathway, leading to different products. researchgate.net The modeling of reaction pathways often involves locating the transition state structures, which are the energetic maxima along the reaction coordinate. DFT calculations are frequently used to determine the geometries and energies of these transient species. semanticscholar.org The mechanism of reactions involving peroxides can be complex, potentially involving both radical and non-radical pathways, and computational modeling is essential to distinguish between these possibilities. rsc.org
Prediction of Structure-Reactivity Relationships from Computational Data
A significant goal of computational chemistry is to establish relationships between the molecular structure of a compound and its chemical reactivity. By calculating various molecular descriptors, it is possible to predict how a molecule will behave in a chemical reaction.
For nitroaromatic compounds, quantitative structure-activity relationship (QSAR) studies have been conducted to correlate molecular descriptors with their biological activity or toxicity. oup.com These descriptors can be calculated using quantum chemical methods. For this compound, computational data can be used to predict its reactivity in various chemical processes. For example, the electron-withdrawing nature of the nitro groups is expected to significantly influence the reactivity of the peroxide. Studies on the reactions of benzoyl peroxides with dimethoxybenzenes have shown that electron-withdrawing substituents accelerate the decomposition of the peroxide. researchgate.net The relationship between the structure of antioxidants and their radical-scavenging ability is another area where computational data has been successfully applied to predict reactivity. researchgate.net
Table 2: Computationally Derived Descriptors for Predicting Reactivity
| Descriptor | Description | Relevance to this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. The nitro groups will lower the LUMO energy, likely resulting in a smaller gap. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | The strong electron-withdrawing nitro groups will give this compound a high electron affinity, making it a good oxidizing agent. |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | Related to the ability of the molecule to act as an electron donor. |
| Atomic Charges | The distribution of electron density among the atoms in a molecule. | Can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. |
In Silico Studies of Solvation Effects and Environmental Influences
The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. In silico studies, which are computational simulations, are used to model these environmental effects.
For reactions involving peroxides, the solvent can play a crucial role. For instance, the rate of electric-field-driven homolysis of a peroxide bond has been shown to increase with the solvent dielectric constant. nih.gov DFT calculations incorporating a continuum model of the solvent can be used to rationalize these observations. chemrxiv.orglookchem.com These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies and the effect of the solvent on reaction barriers. The use of computational approaches is now well-established in various phases of scientific discovery. unipr.it In silico methods are also employed in the evaluation of the pharmacological profiles of new compounds. farmaciajournal.comtandfonline.comresearchgate.net
Future Research Directions and Emerging Trends in Bis 4 Nitrobenzoyl Peroxide Chemistry
Rational Design of Next-Generation Peroxide Initiators with Tailored Performance
Future work will likely involve the rational design of novel aroyl peroxides with substituents that fine-tune their decomposition kinetics and initiator efficiency. By strategically modifying the electronic and steric properties of the aromatic rings, it is possible to create initiators with specific half-life temperatures, tailored for particular polymerization processes or curing applications. This allows for better control over reaction rates, polymer microstructures, and the properties of the final materials.
Exploration of Sustainable and Eco-Friendly Synthetic and Application Strategies
There is a growing emphasis on developing "green" chemical processes. For diaroyl peroxides, this includes exploring more sustainable synthetic routes that minimize waste, use less hazardous reagents, and operate under milder conditions, such as ultrasound-assisted synthesis or using phase-transfer catalysis. nih.gov In applications, the focus will be on using these initiators in environmentally benign solvent systems, such as water or supercritical CO₂, and in developing more energy-efficient curing processes for composites and elastomers.
Integration with Novel Activation Methods (e.g., photo-initiation, electrochemistry)
While thermal decomposition is the traditional method for generating radicals from Bis(4-nitrobenzoyl) peroxide, future research could explore alternative activation methods. Photo-initiation, using specific wavelengths of light to cleave the peroxide bond, offers spatial and temporal control over the initiation process. Electrochemical initiation, where an electric current triggers radical formation, provides another avenue for controlled polymerization and surface modification.
Development of Advanced Spectroscopic and Analytical Techniques for In Situ Mechanistic Studies
A deeper understanding of decomposition and initiation mechanisms is crucial for optimizing peroxide performance. The development and application of advanced analytical techniques, such as in-situ Raman or NMR spectroscopy, can provide real-time monitoring of the peroxide concentration and the formation of radical intermediates and products during a reaction. nih.govresearchgate.net This data is invaluable for refining kinetic models and elucidating complex reaction pathways in different chemical environments.
Expanding the Scope of this compound Applications in Interdisciplinary Fields
While the primary applications of aroyl peroxides are in polymer and materials science, their unique reactivity could be harnessed in other fields. Research could explore their use in the late-stage functionalization of complex bioactive molecules, where the generation of specific aryl radicals could enable novel bond formations. rsc.org Other potential areas include their use in advanced oxidation processes for environmental remediation or in the synthesis of specialized electronic materials where controlled radical generation is required.
Q & A
Q. What are the recommended methods for synthesizing Bis(4-nitrobenzoyl) peroxide in a laboratory setting?
this compound is typically synthesized via acylation of hydrogen peroxide with 4-nitrobenzoyl chloride under controlled conditions. A two-step approach is often employed:
- Step 1 : React 4-nitrobenzoic acid with thionyl chloride to generate 4-nitrobenzoyl chloride.
- Step 2 : Treat hydrogen peroxide with the acyl chloride in an anhydrous solvent (e.g., dichloromethane) at 0–5°C, using a base like sodium hydroxide to neutralize HCl byproducts. Purification involves repeated washing with ice-cold water, followed by recrystallization from a non-polar solvent. Yield optimization requires strict temperature control and stoichiometric excess of hydrogen peroxide .
Q. What safety protocols should be followed when handling this compound?
Due to its organic peroxide nature, the compound requires:
- Storage : In airtight containers at ≤4°C, away from light, heat, and reducing agents.
- Handling : Use explosion-proof refrigerators, anti-static equipment, and secondary containment.
- PPE : Neoprene gloves, chemical goggles, and flame-resistant lab coats.
- Emergency response : For spills, neutralize with wet sand or vermiculite; avoid friction or shock during cleanup. Refer to benzoyl peroxide SDS analogs for hazard mitigation .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Analytical workflows include:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Compare retention times against certified standards .
- Spectroscopy : FTIR for nitro (1520 cm⁻¹) and peroxide (880 cm⁻¹) bands; ¹H NMR (δ 8.2–8.4 ppm for aromatic protons) .
- Titration : Iodometric titration to quantify active oxygen content .
Advanced Research Questions
Q. What computational methods are suitable for predicting the thermal stability and decomposition pathways of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for O–O and C–O bonds to identify weak points. B3LYP/6-311+G(d,p) is recommended for nitro-group electron-withdrawing effects .
- Molecular Dynamics (MD) : Simulate decomposition under varying temperatures to model radical formation kinetics. Pair with DSC experimental data to validate predictions .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of this compound?
- SHELX refinement : Use SHELXL for high-resolution single-crystal data to model torsional angles between nitro and benzoyl groups. Address pseudosymmetry via the Flack parameter (e.g., η or x) to resolve enantiomorph-polarity ambiguities .
- Twinned data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, common in peroxides due to low symmetry .
Q. What strategies optimize reaction yields when introducing electron-withdrawing groups like nitro to benzoyl peroxide derivatives?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize nitrobenzoyl intermediates.
- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance acyl chloride reactivity.
- Kinetic control : Short reaction times (≤2 hrs) minimize peroxide decomposition. Monitor via in-situ FTIR .
Q. How should researchers address contradictory findings in peroxide stability studies under varying environmental conditions?
- Systematic variable testing : Design experiments isolating factors (humidity, light, temperature) using fractional factorial designs.
- Statistical validation : Apply ANOVA to compare degradation rates across conditions. For example, conflicting thermal stability data may arise from uncontrolled trace metal contaminants—use ICP-MS to quantify metal ions in samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
